1-[(2-Aminophenyl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Aminophenyl)methyl]piperidin-4-ol” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Conformational Study
1-[(2-Aminophenyl)methyl]piperidin-4-ol is involved in the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine. These compounds undergo a conformational study through NMR spectroscopy and molecular modeling, revealing the most stable stereoisomers and their molecular geometries (Csütörtöki et al., 2012).
Design and Synthesis of Selective Estrogen Receptor Modulators
This chemical is a precursor in designing chiral piperidin-4-ols, which are investigated as potential Selective Estrogen Receptor Modulators (SERMs). These compounds are evaluated for their activity against estrogen-responsive human breast cancer cells (Yadav et al., 2011).
Structural and Intermolecular Interaction Study
The compound is studied for its influence on the geometry and intermolecular interactions in crystals. Such studies are crucial in medicinal chemistry for understanding the structural basis of drug action and designing new anticonvulsant drugs (Żesławska et al., 2020).
Antimycobacterial Activity
A series of this compound derivatives have been synthesized and tested for their antimycobacterial properties. Some of these derivatives exhibit moderate antibacterial activity, highlighting their potential in antimicrobial research (Гаспарян et al., 2011).
Neuroprotective Agent Development
The compound serves as a basis for developing neuroprotective agents. It shows potential in protecting neurons from glutamate toxicity, with a notable reduction in alpha 1 adrenergic affinity, making it a promising candidate for neuroprotection (Chenard et al., 1995).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQACRYGRXVOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.